1-(bromomethyl)-4-(2,2,2-trifluoroethyl)cyclohexane, Mixture of diastereomers
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Overview
Description
1-(Bromomethyl)-4-(2,2,2-trifluoroethyl)cyclohexane, a mixture of diastereomers, is an intriguing compound with unique structural and chemical properties It consists of a cyclohexane ring with a bromomethyl group and a trifluoroethyl group attached, leading to stereoisomerism due to the spatial arrangement of these substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-4-(2,2,2-trifluoroethyl)cyclohexane can be achieved via several methods. A common synthetic route involves the bromination of 4-(2,2,2-trifluoroethyl)cyclohexane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This method allows for the selective introduction of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound typically involves scalable methods, focusing on efficiency and cost-effectiveness. Techniques such as continuous flow chemistry are employed to optimize reaction conditions and improve yield while minimizing the production of side products. The use of environmentally benign solvents and catalysts is also emphasized to adhere to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-(2,2,2-trifluoroethyl)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding substituted products.
Elimination Reactions: Under basic conditions, the bromomethyl group can be eliminated to form alkenes.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carbonyls or carboxyls.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions to achieve selective oxidation.
Major Products
The reactions of 1-(bromomethyl)-4-(2,2,2-trifluoroethyl)cyclohexane yield a variety of products, depending on the reaction conditions and reagents used. Substitution reactions lead to diverse substituted cyclohexanes, while oxidation reactions produce cyclohexanones or cyclohexanols.
Scientific Research Applications
1-(Bromomethyl)-4-(2,2,2-trifluoroethyl)cyclohexane has numerous applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Acts as a precursor for the development of pharmacologically active compounds.
Material Science: Incorporated into polymers and materials for enhanced properties such as fluorination.
Biological Studies: Utilized in the study of enzyme-substrate interactions due to its unique structural features.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets, governed by its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, while the trifluoroethyl group imparts lipophilicity, enhancing membrane permeability. These interactions influence various biological pathways and molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-4-(2,2,2-trifluoroethyl)benzene: Shares the trifluoroethyl and bromomethyl functional groups but has a benzene ring instead of cyclohexane.
1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)cyclohexane: Similar structure with chlorine substituent.
4-(2,2,2-Trifluoroethyl)cyclohexanol: Hydroxyl group replacing bromomethyl group.
Uniqueness
The uniqueness of 1-(bromomethyl)-4-(2,2,2-trifluoroethyl)cyclohexane lies in its specific combination of a cyclohexane ring, a bromomethyl group, and a trifluoroethyl group, resulting in distinct stereochemistry and reactivity. This makes it a valuable compound for targeted applications in various fields of research and industry.
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Properties
CAS No. |
2639434-33-4 |
---|---|
Molecular Formula |
C9H14BrF3 |
Molecular Weight |
259.1 |
Purity |
95 |
Origin of Product |
United States |
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